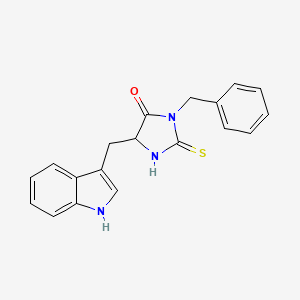![molecular formula C17H18N2O3 B3893331 2-methoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3893331.png)
2-methoxy-N-[3-(propionylamino)phenyl]benzamide
Descripción general
Descripción
2-methoxy-N-[3-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAP is a derivative of benzamide and has been studied for its ability to modulate the brain's reward system, which may have implications for treating addiction and other psychiatric disorders.
Mecanismo De Acción
2-methoxy-N-[3-(propionylamino)phenyl]benzamide acts as a selective sigma-1 receptor agonist, which means that it binds to and activates this receptor. The sigma-1 receptor is located in various regions of the brain and is involved in several physiological processes, including the regulation of dopamine signaling, calcium homeostasis, and cellular stress response. By activating the sigma-1 receptor, this compound may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing. This effect may be mediated by the activation of sigma-1 receptors on dopaminergic neurons. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be related to its ability to modulate cellular stress response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-[3-(propionylamino)phenyl]benzamide has several advantages for use in laboratory experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to study the specific effects of this receptor without interfering with other signaling pathways. It is also relatively stable and can be stored for long periods without degradation. However, this compound is a complex compound that requires specialized synthesis techniques, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration strategies for this compound in these contexts. Additionally, research on the biochemical and physiological effects of this compound may reveal new insights into the role of the sigma-1 receptor in various physiological processes. Finally, the synthesis of this compound may be optimized to improve its availability and reduce the complexity of the process.
Aplicaciones Científicas De Investigación
2-methoxy-N-[3-(propionylamino)phenyl]benzamide has been studied extensively in animal models to investigate its potential therapeutic effects. One area of research has focused on its ability to modulate the brain's reward system by interacting with the sigma-1 receptor. This receptor is involved in the regulation of dopamine signaling, which is a key neurotransmitter involved in reward processing. This compound has been shown to increase dopamine release in certain brain regions and may have potential as a treatment for addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
2-methoxy-N-[3-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-12-7-6-8-13(11-12)19-17(21)14-9-4-5-10-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDVZKRBUDRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(trifluoromethyl)-4-{2-[2-(trifluoromethyl)phenyl]vinyl}-2(1H)-pyrimidinone](/img/structure/B3893258.png)
![N-(2-methoxyethyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3893264.png)

![5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3893280.png)
![N-butyl-N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3893284.png)
![2-(3-chlorophenyl)-4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3893295.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B3893307.png)
![5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3893308.png)
![3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893309.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B3893315.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B3893323.png)
![N-[4-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B3893334.png)
![{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B3893345.png)
![5-amino-3-[2-(3-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3893348.png)